![molecular formula C23H38O5 B586448 Prostaglandin E2 isopropyl ester CAS No. 71845-66-4](/img/structure/B586448.png)
Prostaglandin E2 isopropyl ester
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Overview
Description
Prostaglandin E2 (PGE2) isopropyl ester is a more lipophilic form of the free acid, PGE2 . Prostaglandin esters have enhanced lipid solubility compared to their parent compounds . They are generally hydrolyzed to the free acid by endogenous esterases upon in vivo administration, making the esters useful prodrugs .
Synthesis Analysis
The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This process involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis
The existence and configuration of hydroxyl groups at the 11 and 15 positions of PGE2 and prostanoid analog structures play a critical role in agonist activity . The carboxyl group is also important for activity and modification of the carboxylic acid to various esters results in greatly reduced affinity and potency .Chemical Reactions Analysis
Prostaglandin esters have enhanced lipid solubility compared to their parent compounds . They are generally hydrolyzed to the free acid by endogenous esterases upon in vivo administration, making the esters useful prodrugs .Physical And Chemical Properties Analysis
The molecular formula of Prostaglandin E2 isopropyl ester is C23H38O5 and its formula weight is 394.5 . It is a lipophilic prodrug form of PGE2 . It is soluble in DMF (30 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml), but less soluble in PBS (pH 7.2) (<50 µg/ml) .Scientific Research Applications
Prodrug for 8-iso PGE2
Prostaglandin E2 isopropyl ester is a more lipophilic form of the free acid, 8-iso PGE2 . It is generally hydrolyzed to the free acid upon in vivo administration, making the esters useful prodrugs .
Lipid Biochemistry Research
This compound is used in lipid biochemistry research . It’s part of the biochemicals category, specifically under lipids .
Oxidative Stress & Reactive Species Research
Prostaglandin E2 isopropyl ester is used in research related to oxidative stress and reactive species . It’s part of the reactive O2/N2 pathways research area .
Lipid Peroxidation Research
This compound is also used in lipid peroxidation research . It’s part of the lipid peroxidation category .
Vasoconstriction and Vasodilation Activity
Prostaglandin E2 isopropyl ester has shown both vasoconstriction and vasodilation activity . This makes it useful in research related to blood vessel constriction and dilation .
Structure-Activity Studies
These prostaglandin analogues are integral for structure-activity studies used in the deconvolution of complex biochemical pathways .
Mechanism of Action
Safety and Hazards
Future Directions
The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . The study not only provides an alternative route to the highly stereoselective synthesis of PGs, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .
properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLKSJQMSPOTB-FZNVCOGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin E2 isopropyl ester |
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